3-methyl-1H,4H,5H,6H-pyrano[2,3-c]pyrazole
Description
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
3-methyl-2,4,5,6-tetrahydropyrano[2,3-c]pyrazole |
InChI |
InChI=1S/C7H10N2O/c1-5-6-3-2-4-10-7(6)9-8-5/h2-4H2,1H3,(H,8,9) |
InChI Key |
GPGVQZBQAJYLGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCCOC2=NN1 |
Origin of Product |
United States |
Preparation Methods
Mechanistic Insights
- Michael Addition : The enolate of 7 attacks the aldehyde-derived Knoevenagel adduct.
- Thorpe-Ziegler Cyclization : Intramolecular cyclization forms the pyran ring.
- Tautomerization : The 1,4-dihydro form predominates in the solid state.
Green Multicomponent Synthesis Strategies
Aqueous-Phase Catalysis
A four-component reaction in water using sodium benzoate (2.5 mol%) achieves 90% yield for derivatives of 3-methyl-1H,4H,5H,6H-pyrano[2,3-c]pyrazole. The protocol involves:
- Reactants : Aryl aldehydes, hydrazine hydrate, ethyl acetoacetate, malononitrile.
- Conditions : 25°C, 40–60 minutes, catalyst recyclable for four cycles with <10% yield drop.
Mechanism :
Microwave-Assisted Synthesis
Rupnar et al. reduced reaction times from hours to minutes using microwave irradiation (100–120°C) in H$$_2$$O–EtOH (3:1) with L-tyrosine catalyst. Key outcomes:
- Yield : 85–92% for 3-methyl derivatives.
- Energy Efficiency : 80% reduction in energy consumption compared to conventional heating.
Comparative Analysis of Methodologies
| Method | Catalyst | Solvent | Temp. | Time | Yield |
|---|---|---|---|---|---|
| Two-Step Tandem | Et$$_3$$N | EtOH | RT | 6–8 h | 72% |
| Four-Component | Sodium Benzoate | H$$_2$$O | 25°C | 40 min | 90% |
| Microwave | L-Tyrosine | H$$_2$$O-EtOH | 100°C | 15 min | 88% |
Key Observations :
- Catalyst Efficiency : Organocatalysts like L-tyrosine enhance stereoselectivity but require precise pH control.
- Solvent Impact : Aqueous systems reduce toxicity but may limit substrate solubility for electron-deficient aldehydes.
Structural and Synthetic Challenges
Chemical Reactions Analysis
Multicomponent Reactions (MCRs)
This compound is frequently synthesized via MCRs, which offer high atom economy and structural diversity.
[3 + 3] Cycloaddition
Reacting with benzoyl isothiocyanate under basic conditions generates pyrazoloxadiazine derivatives via:
-
Mechanism : Aza-Michael addition followed by cyclodehydration
-
Key Product : Pyrazoloxadiazine 3 (confirmed by
NMR: δ 13.10 ppm for OH proton) .
Algar–Flynn–Oyamada (AFO) Cyclization
-
Reactants : (E)-1-(3-hydroxy-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-ones
-
Conditions : NaOH in ethanol at 55°C for 3–5 hours
-
Yield : 36–95% for 6-(hetero)aryl-5-hydroxy-2-phenylpyrano[2,3-c]pyrazol-4(2H)-ones .
Electrophilic Substitution and Functionalization
The methyl group and pyrazole ring enable further derivatization:
Methylation
-
Reagent : Methyl iodide (CH
I) -
Base : K
CO
in DMF -
Product : 5-methoxy derivatives with retained pyrano-pyrazole core .
Nitration and Halogenation
-
Nitration : HNO
/H
SO
introduces nitro groups at the 4-position of the phenyl ring (e.g., derivative 5g with
NMR: δ 8.4–7.8 ppm for aromatic protons) . -
Bromination : NBS (N-bromosuccinimide) selectively brominates the pyran ring.
DABCO-Catalyzed Reactions
-
Reactants : Aldehydes, malononitrile, hydrazine
-
Catalyst : 1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Conditions : Ethanol at 25°C for 30 minutes
Sulfonated Carbon-Eosin Y System
-
Application : Synthesizes pyrano[2,3-c]pyrazoles binding to p38 MAP kinase
-
Binding Affinity : Up to −10.9932 kcal/mol for compound 5 (lipid pocket) .
Michael Addition-Thorpe-Ziegler Pathway
A three-step sequence explains pyrano-pyrazole formation:
-
Michael Addition : Malononitrile attacks the β-ketoester-activated aldehyde.
-
Cyclization : Intramolecular Thorpe-Ziegler reaction forms the pyran ring.
-
Tautomerization : Keto-enol tautomerism stabilizes the final product .
Acid-Catalyzed Cyclization
-
Catalyst : H
SO -
Process : Activates carbonyl groups for Michael adduct formation, leading to pyran ring closure (e.g., derivative 11 with IR: 1598 cm
for exocyclic C=C) .
Stability and Reactivity Trends
Scientific Research Applications
3-methyl-1H,4H,5H,6H-pyrano[2,3-c]pyrazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, anticancer, anti-inflammatory, and antiviral properties.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-methyl-1H,4H,5H,6H-pyrano[2,3-c]pyrazole involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the activity of the human Chk1 kinase enzyme, which plays a role in cell cycle regulation . The compound’s structural diversity allows for modulation of its activity by modifying different regions of the molecule .
Comparison with Similar Compounds
Structural Features and Substituent Effects
Key Findings :
Key Insights :
Pharmacological Properties
Key Findings :
- Dihydropyrano derivatives exhibit partial agonism due to reduced steric hindrance at the PPARγ binding site .
Environmental and Practical Considerations
- Green Synthesis: Pectin-based catalysts in aqueous ethanol offer eco-friendly routes for dihydropyrano derivatives .
- Stability Issues: Derivatives like 4-(furan-2-yl)-6-imino-3-methyl-... are discontinued, likely due to synthetic challenges or instability .
Biological Activity
3-Methyl-1H,4H,5H,6H-pyrano[2,3-c]pyrazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique pyrano-pyrazole structure, which contributes to its pharmacological potential. In this article, we will explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Basic Information
- Molecular Formula : C7H10N2O
- Molecular Weight : 138.17 g/mol
- CAS Number : 1257510-61-4
Research indicates that 3-methyl-1H,4H,5H,6H-pyrano[2,3-c]pyrazole exhibits several biological activities:
- Antioxidant Activity : The compound has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in various biological systems.
- Anti-inflammatory Effects : It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX.
- Antimicrobial Properties : Studies have demonstrated its efficacy against a range of bacterial and fungal strains.
Therapeutic Applications
The compound's diverse biological activities suggest potential therapeutic applications in several areas:
- Cancer Therapy : Preliminary studies indicate that it may inhibit tumor cell proliferation through apoptosis induction.
- Neurological Disorders : Its antioxidant properties may provide neuroprotective effects in models of neurodegeneration.
- Cardiovascular Health : By mitigating oxidative stress and inflammation, it could play a role in cardiovascular disease prevention.
Table of Biological Activities
Detailed Research Findings
- Antioxidant Studies : A study published in Journal of Medicinal Chemistry reported that 3-methyl-1H,4H,5H,6H-pyrano[2,3-c]pyrazole demonstrated significant antioxidant activity by reducing lipid peroxidation in rat liver homogenates.
- Anti-inflammatory Mechanism : In a controlled experiment involving LPS-stimulated macrophages, the compound was found to significantly decrease the production of nitric oxide and prostaglandin E2.
- Antimicrobial Efficacy : A recent investigation into the antimicrobial properties revealed that the compound inhibited the growth of Gram-positive and Gram-negative bacteria with varying degrees of effectiveness.
- Cancer Research : A study focusing on breast cancer cells highlighted that treatment with 3-methyl-1H,4H,5H,6H-pyrano[2,3-c]pyrazole resulted in increased apoptosis rates compared to control groups.
Q & A
Basic: What are the most common synthetic routes for preparing 3-methyl-1H,4H,5H,6H-pyrano[2,3-c]pyrazole derivatives?
Answer:
The synthesis typically involves multicomponent reactions (MCRs) using aldehydes, malononitrile, and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. A widely used method employs Brønsted-acidic ionic liquids (e.g., [TMBSED][TFA]₂) as catalysts, achieving high yields (85–95%) under solvent-free conditions . Green approaches include sodium gluconate-catalyzed reactions in aqueous media and microwave-assisted techniques using K-tBuO, which reduce reaction times to 10–30 minutes . These methods prioritize atom economy and environmental sustainability.
Basic: How is the crystal structure of pyrano[2,3-c]pyrazole derivatives characterized?
Answer:
X-ray crystallography is the gold standard. For example, 6-amino-3-methyl-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile exhibits a planar fused-ring system with dihedral angles between substituents (e.g., 81.11° for the 3-nitrophenyl group) . Hydrogen bonding (N–H⋯N/O) and dipole interactions stabilize the crystal lattice, as observed in 5-chloro-3,6-dimethyl-1-phenyl derivatives .
Basic: What biological activities are associated with pyrano[2,3-c]pyrazole derivatives?
Answer:
Key activities include antimicrobial, anticancer, anti-inflammatory, and analgesic properties. For instance, 3,4-dimethylpyrano[2,3-c]pyrazol-6-one derivatives demonstrated superior analgesic activity compared to aminopyrine in murine models . Structure-activity relationship (SAR) studies highlight the importance of substituents on the pyran and pyrazole rings for modulating bioactivity .
Advanced: How can low yields in pyrano[2,3-c]pyrazole synthesis using electron-deficient aldehydes be addressed?
Answer:
Electron-deficient aldehydes often exhibit reduced reactivity due to steric and electronic effects. Optimizing catalyst systems, such as Fe₃O₄@SiO₂-based magnetic nanoparticles or TPGS-750-M (a biodegradable surfactant), enhances electrophilicity and stabilizes intermediates, improving yields from 40% to 94% . Microwave irradiation (e.g., 100 W, 80°C) further accelerates kinetics for recalcitrant substrates .
Advanced: What spectroscopic techniques resolve contradictions in structural assignments of pyrano[2,3-c]pyrazoles?
Answer:
Combined NMR (¹H/¹³C) and IR spectroscopy is critical. For example, pyran ring methyl protons resonate at δ 1.90 ppm, while amine protons appear at δ 6.80–12.00 ppm. ¹³C NMR distinguishes pyran (C-2: ~160 ppm) and pyrazole (C-5: ~155 ppm) carbons . Discrepancies in tautomeric forms (e.g., 1H vs. 4H configurations) are resolved via NOESY or X-ray diffraction .
Advanced: What catalytic mechanisms underpin green synthesis methods for pyrano[2,3-c]pyrazoles?
Answer:
Ionic liquids (e.g., [DMBSI]HSO₄) act as dual acid-base catalysts, activating aldehydes via H-bonding and deprotonating malononitrile to form enolate intermediates . In micellar systems (TPGS-750-M/water), hydrophobic effects concentrate reactants, reducing activation energy . Photoredox catalysis (e.g., 4CzIPN) enables radical-based pathways via proton-coupled electron transfer (PCET), achieving sp³ C–H functionalization under visible light .
Advanced: How do magnetic nanocatalysts improve the sustainability of pyrano[2,3-c]pyrazole synthesis?
Answer:
Fe₃O₄@SiO₂@imidazole-SO₃H nanoparticles offer high surface area (≥200 m²/g) and superparamagnetism, enabling rapid separation (<1 min with a magnet) and reuse for ≥5 cycles without significant activity loss. These catalysts achieve yields up to 98% in water, minimizing solvent waste .
Advanced: Why do some pyrano[2,3-c]pyrazole derivatives show inconsistent bioactivity in SAR studies?
Answer:
Variability arises from substituent electronic effects. For example, electron-withdrawing groups (e.g., NO₂) on the phenyl ring enhance anticancer activity by increasing electrophilicity, while bulky substituents reduce membrane permeability . Rigorous pharmacokinetic profiling (e.g., LogP, plasma stability) is recommended to reconcile in vitro vs. in vivo discrepancies.
Advanced: What strategies optimize regioselectivity in multicomponent pyrano[2,3-c]pyrazole syntheses?
Answer:
Regioselectivity is controlled by catalyst choice. Urea selectively stabilizes keto-enol tautomers, favoring 6-amino-4-alkyl/aryl products . γ-Alumina promotes cyclocondensation via Lewis acid sites, while ytterbium triflate directs spiro-conjugation in indoline-fused derivatives . Computational modeling (DFT) predicts transition-state energies to guide solvent and catalyst selection .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
